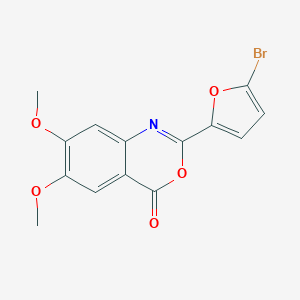![molecular formula C15H11BrClNO4 B302949 2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B302949.png)
2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid, commonly known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BMB belongs to the class of benzoic acid derivatives and is known for its strong inhibitory effects on various enzymes and proteins.
Mécanisme D'action
BMB exerts its inhibitory effects by binding to the active site of the target enzyme or protein, thereby preventing its activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, which is responsible for the degradation of proteins involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
BMB has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis (formation of new blood vessels), and suppression of immune response. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BMB in lab experiments is its strong inhibitory effects on various enzymes and proteins, which makes it a useful tool for studying their functions. However, its potency and specificity can also pose a challenge in designing experiments that target specific enzymes or proteins without affecting others.
Orientations Futures
There are several potential future directions for research on BMB, including:
1) Further studies on its inhibitory effects on specific enzymes and proteins, and their role in various cellular processes.
2) Development of BMB-based therapies for cancer and neurodegenerative diseases.
3) Investigation of its potential applications in immunology and infectious diseases.
4) Optimization of the synthesis method for BMB to improve its yield and purity.
In conclusion, BMB is a promising chemical compound that has potential applications in various fields of medicine. Its strong inhibitory effects on enzymes and proteins make it a useful tool for studying their functions, and its potential therapeutic applications make it an attractive target for future research.
Méthodes De Synthèse
The synthesis of BMB involves several steps, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-2-chlorobenzoic acid to yield the final product, BMB.
Applications De Recherche Scientifique
BMB has been extensively studied for its potential applications in various fields of medicine, including cancer research, neurology, and immunology. It has been shown to exhibit potent inhibitory effects on several enzymes and proteins, including proteasome, cathepsin B, and caspase-3, which are involved in various cellular processes.
Propriétés
Nom du produit |
2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid |
|---|---|
Formule moléculaire |
C15H11BrClNO4 |
Poids moléculaire |
384.61 g/mol |
Nom IUPAC |
2-[(5-bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid |
InChI |
InChI=1S/C15H11BrClNO4/c1-22-13-5-2-8(16)6-11(13)14(19)18-12-4-3-9(17)7-10(12)15(20)21/h2-7H,1H3,(H,18,19)(H,20,21) |
Clé InChI |
NWLSFIQMVJAOID-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B302868.png)
![3-{[(4-bromophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B302870.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B302871.png)
![Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate](/img/structure/B302872.png)
![5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B302873.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B302874.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B302875.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B302876.png)
![2-(3,4-dimethoxyphenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B302878.png)
![2-[(4-chlorophenyl)thio]-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B302880.png)
![2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B302883.png)


![2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B302888.png)